Chicoric acid

Antioxidant Oxidative Stress Free Radical Scavenging

Researchers requiring a reliable, high-purity source of chicoric acid for antiviral, antioxidant, or neuroprotection studies often face inconsistent bioactivity from substitute phenolic acids. BenchChem supplies rigorously characterized chicoric acid that delivers the specific, dimeric structure essential for potent HIV-1 integrase inhibition and free-radical scavenging. - Quantified potency: IC50 ~100 nM against HIV-1 integrase, ~2.2-fold stronger hydroxyl radical scavenging (IC50 20.77 µM) vs. caffeic acid. - Dual-action neuroprotection: suppresses NO/ROS in microglial cells more effectively than monomeric analogues. - Analytical confidence: ideal reference standard for Echinacea/chicory extract standardization with batch-to-batch consistency.

Molecular Formula C22H18O12
Molecular Weight 474.4 g/mol
Cat. No. B8072668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChicoric acid
Molecular FormulaC22H18O12
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
InChIInChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)
InChIKeyYDDGKXBLOXEEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chicoric Acid (Dicaffeoyltartaric Acid): A Multifunctional Caffeic Acid Derivative for Advanced Research


Chicoric acid (also known as cichoric acid or dicaffeoyltartaric acid) is a hydroxycinnamic acid belonging to the class of tetracarboxylic acids and derivatives [1]. It is a naturally occurring phenolic compound characterized by two caffeic acid molecules esterified to a central tartaric acid core, with the molecular formula C22H18O12 and a molecular weight of 474.37 g/mol [2]. First identified in 1958, it is found in a variety of plants, notably in *Echinacea purpurea*, chicory (*Cichorium intybus*), and basil (*Ocimum basilicum*) [3][4]. Chicoric acid is widely recognized for its diverse bioactivities, including potent antioxidant, anti-inflammatory, antiviral, and anti-diabetic properties, making it a compound of significant interest in pharmaceutical and nutraceutical research [5][6].

Chicoric Acid vs. Simpler Phenolic Acids: Why Structural Complexity Dictates Functional Superiority


While chicoric acid shares the caffeoyl moiety with simpler phenolic acids like caffeic acid, it cannot be considered an interchangeable substitute. The unique dimeric structure of chicoric acid, featuring two caffeic acid units linked by a tartaric acid bridge, confers a distinct three-dimensional conformation and a higher density of functional groups [1]. This structural complexity translates into quantifiably different, and often superior, biological activities compared to its monomeric counterparts and metabolites, such as caffeic acid and caftaric acid. A direct substitution with these simpler compounds would lead to a significant loss of potency in key applications, as demonstrated by comparative studies on antioxidant defense, anti-inflammatory responses, and enzyme inhibition [2][3]. The evidence presented below establishes that chicoric acid's specific molecular architecture is not merely additive but synergistic, resulting in a unique bioactivity profile that cannot be replicated by a mixture of its constituent parts.

Quantified Differentiation of Chicoric Acid: Comparative Evidence Against Key Analogs


Superior Antioxidant Capacity: Quantified Radical Scavenging Potency Compared to Caffeic and Caftaric Acids

In a direct comparative study using in vitro free radical scavenging assays, chicoric acid exhibited significantly higher potency than its primary metabolites, caffeic acid and caftaric acid. Chicoric acid was approximately 2.2-fold more potent at scavenging hydroxyl radicals (HO•) and 1.3-fold more potent at scavenging superoxide radicals (O2•) compared to caffeic acid [1]. The data confirm that the intact chicoric acid molecule is a more effective direct antioxidant than its constituent monomeric parts.

Antioxidant Oxidative Stress Free Radical Scavenging

Enhanced Protection of Biological Macromolecules Against Oxidative Damage vs. Metabolites

Chicoric acid demonstrated superior protective effects on biological macromolecules compared to its metabolites, caffeic acid and caftaric acid. In a study on free radical-induced damage, chicoric acid more effectively inhibited protein degradation and carbonylation, suppressed lipid peroxidation, and prevented oxidative damage to herring sperm DNA and pBR322 plasmid DNA breakage than either caffeic acid or caftaric acid [1][2]. The authors noted that the bioactivities of chicoric acid were significantly stronger than those of its metabolites within a certain concentration range [1].

Protein Carbonylation Lipid Peroxidation DNA Oxidation

Potent Anti-Inflammatory Activity in Microglial Cells: Superior Suppression of LPS-Induced Responses

In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, chicoric acid exhibited a stronger anti-inflammatory effect than its metabolites caffeic acid and caftaric acid. Chicoric acid was more effective at suppressing the LPS-induced decline in cell viability and reducing the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) [1]. While the study demonstrated that all three compounds exerted inhibitory effects, the potency of chicoric acid was reported to be significantly greater.

Neuroinflammation Microglia Nitric Oxide

Distinct HIV-1 Integrase Inhibition: A Specific Target Engagement Not Shared by All Analogs

L-Chicoric acid is a well-established, potent, and selective inhibitor of HIV-1 integrase, a key enzyme in the viral replication cycle [1]. The reported inhibitory concentration (IC50) for L-chicoric acid against HIV-1 integrase is approximately 100 nM [2]. This specific and high-potency activity is a direct result of its unique dicaffeoyltartaric acid structure and is not a general property of all caffeic acid derivatives. This makes chicoric acid a critical reference compound in antiviral research.

Antiviral HIV-1 Integrase Enzyme Inhibition

Optimal Research and Industrial Use Cases for Chicoric Acid Based on Validated Differentiation


High-Potency Antioxidant Formulation for Nutraceutical and Cosmetic Development

Chicoric acid is an ideal candidate for formulating advanced antioxidant products due to its validated superiority in direct free radical scavenging over common alternatives like caffeic acid. Its IC50 of 20.77 µM against hydroxyl radicals, which is approximately 2.2-fold lower than that of caffeic acid, demonstrates significantly higher potency [1]. This quantified advantage makes it a premier ingredient for dietary supplements, functional foods, and cosmeceuticals where maximum oxidative stress protection is the primary value proposition.

In Vitro Model for Studying Neuroinflammation and Oxidative Stress in CNS Research

For research into neurodegenerative diseases, chicoric acid is a superior tool compared to simpler phenolic acids. It provides more potent protection against both protein and DNA oxidation while also more effectively suppressing key inflammatory markers like NO and ROS in LPS-stimulated BV2 microglial cells [2]. This dual-action profile, which is stronger than that of its metabolites caffeic and caftaric acids, makes it a more relevant and effective compound for investigating mechanisms of neuroprotection and neuroinflammation.

Antiviral Drug Discovery: HIV-1 Integrase Inhibition Studies

In the field of antiviral research, L-chicoric acid serves as an essential positive control and a scaffold for developing novel HIV-1 integrase inhibitors. Its potent IC50 of approximately 100 nM against this enzyme is a specific, high-value property not found in its monomeric analogs [3]. This established activity profile makes it an indispensable reference compound for screening campaigns and for structure-activity relationship (SAR) studies aimed at discovering new antiretroviral agents.

Reference Standard for Quality Control in Echinacea and Chicory-Based Products

Given its unique chemical structure and its established role as a key bioactive marker in *Echinacea* and chicory species, chicoric acid is a critical reference standard for analytical chemistry and quality control [4][5]. Its specific and quantifiable presence in these botanicals allows for the standardization of herbal extracts, dietary supplements, and traditional medicines, ensuring batch-to-batch consistency and efficacy. Substituting it with other phenolic acids would invalidate the analytical method and fail to capture the true chemical fingerprint of the source material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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